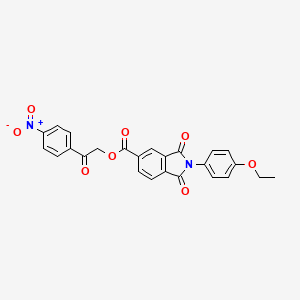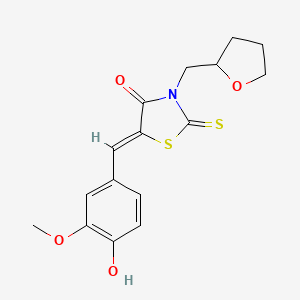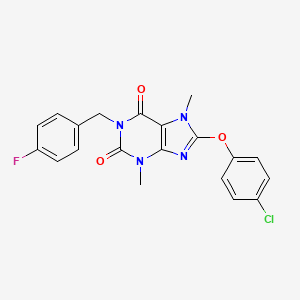![molecular formula C28H29ClN2O3 B11620665 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B11620665.png)
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both phenyl and quinazolinone moieties in the structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
-
Step 1: Synthesis of 4-tert-butylphenoxyethanol
Reaction: 4-tert-butylphenol is reacted with ethylene oxide in the presence of a base such as potassium hydroxide to form 4-tert-butylphenoxyethanol.
Conditions: The reaction is carried out at elevated temperatures (around 100°C) under an inert atmosphere.
-
Step 2: Formation of 2-(4-tert-butylphenoxy)ethoxyethyl chloride
Reaction: 4-tert-butylphenoxyethanol is then reacted with thionyl chloride to form 2-(4-tert-butylphenoxy)ethoxyethyl chloride.
Conditions: The reaction is performed at room temperature under anhydrous conditions.
-
Step 3: Synthesis of 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one
Reaction: The final step involves the reaction of 2-(4-tert-butylphenoxy)ethoxyethyl chloride with 2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one in the presence of a base such as sodium hydride.
Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 80°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and quinazolinone moieties, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced quinazolinone derivatives with hydrogenated moieties.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Applications De Recherche Scientifique
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-phenyl-3,4-dihydroquinazolin-4-one
- 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-methylphenyl)-3,4-dihydroquinazolin-4-one
- 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-fluorophenyl)-3,4-dihydroquinazolin-4-one
Uniqueness
The uniqueness of 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one lies in the presence of both 4-tert-butylphenoxy and 4-chlorophenyl groups, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced stability, specific enzyme inhibition, and unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C28H29ClN2O3 |
|---|---|
Poids moléculaire |
477.0 g/mol |
Nom IUPAC |
3-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]-2-(4-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C28H29ClN2O3/c1-28(2,3)21-10-14-23(15-11-21)34-19-18-33-17-16-31-26(20-8-12-22(29)13-9-20)30-25-7-5-4-6-24(25)27(31)32/h4-15H,16-19H2,1-3H3 |
Clé InChI |
DFXTTWUPWMTEDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11620589.png)

![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620602.png)
![2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620609.png)

![3-Ethyl 6-methyl 4-[(4-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11620618.png)
![Methyl [3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11620626.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-thienylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11620628.png)
![methyl 4-[3-(furan-2-yl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11620635.png)
![1-benzyl-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11620642.png)

![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620651.png)
![methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B11620659.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B11620672.png)
